molecular formula C19H22N2O B14389824 (4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone CAS No. 89596-06-5

(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone

Cat. No.: B14389824
CAS No.: 89596-06-5
M. Wt: 294.4 g/mol
InChI Key: PHXAOKWZMZSCQE-UHFFFAOYSA-N
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Description

(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine ring, followed by the introduction of the piperidine group and the methylphenyl group. Common reagents used in these reactions include pyridine, piperidine, and methylbenzene derivatives. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other methanone derivatives with different substituents on the aromatic and heterocyclic rings. Examples include:

  • (4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]ethanone
  • (4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]propanone

Uniqueness

The uniqueness of (4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89596-06-5

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

(4-methylphenyl)-(6-methyl-2-piperidin-1-ylpyridin-3-yl)methanone

InChI

InChI=1S/C19H22N2O/c1-14-6-9-16(10-7-14)18(22)17-11-8-15(2)20-19(17)21-12-4-3-5-13-21/h6-11H,3-5,12-13H2,1-2H3

InChI Key

PHXAOKWZMZSCQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2)C)N3CCCCC3

Origin of Product

United States

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